molecular formula C8H12Cl2N8O B8093562 5-Chloropyridazine-3,4-diamine;hydrate

5-Chloropyridazine-3,4-diamine;hydrate

Cat. No.: B8093562
M. Wt: 307.14 g/mol
InChI Key: XPGZWJXVSJMKML-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Heterocycles: Historical Context and Structural Features

Pyridazine (1,2-diazine) is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂. growingscience.com It belongs to the diazine family, which also includes pyrimidine (B1678525) and pyrazine (B50134) as isomers. The pyridazine ring consists of a six-membered aromatic structure containing two adjacent nitrogen atoms. growingscience.com This arrangement of nitrogen atoms endows pyridazine with unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities, distinguishing it from other azines. nih.gov

The first synthesis of a pyridazine derivative was accomplished by Emil Fischer during his research on the Fischer indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. growingscience.com The parent heterocycle was later prepared by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. growingscience.com Modern synthetic routes often involve the condensation of 1,4-dicarbonyl compounds like diketones or ketoacids with hydrazine (B178648). growingscience.com

Structurally, pyridazines are planar and aromatic, though their aromaticity is somewhat reduced compared to benzene (B151609) due to the presence of the electronegative nitrogen atoms. nih.govorganicchemistrydata.org This electronic feature is central to their reactivity and application in various chemical fields.

Importance of Halogenated Pyridazine Scaffolds in Modern Chemical Research

Halogenated organic compounds, particularly those containing chlorine, are integral to pharmaceutical and agrochemical research. The introduction of a halogen atom, such as chlorine, into a heterocyclic scaffold like pyridazine can significantly modify the molecule's physical, chemical, and biological properties. mdpi.comnih.gov Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

Halopyridines and halopyridazines are crucial building blocks in organic synthesis, serving as precursors for a wide array of functionalized derivatives through cross-coupling reactions. mdpi.com The carbon-halogen bond provides a reactive site for introducing new substituents and constructing more complex molecular architectures. mdpi.com In medicinal chemistry, the pyridazine ring is considered a valuable pharmacophore. Its unique properties make it an attractive substitute for a phenyl ring or other heterocycles in drug design to optimize activity, selectivity, and pharmacokinetic profiles. nih.govossila.com The presence of a halogen on the pyridazine ring further enhances its utility, making halogenated pyridazines a key scaffold in the development of new therapeutic agents. mdpi.combldpharm.com

Specific Research Focus on 5-Chloropyridazine-3,4-diamine (B189720);hydrate (B1144303) within the Pyridazine Family

Within the broad class of halogenated pyridazines, 5-Chloropyridazine-3,4-diamine and its hydrate represent a compound of specific interest, primarily due to the versatile functionalities it presents. The structure combines the features of a halogenated pyridazine with two amino groups positioned ortho to each other. This arrangement of functional groups makes it a highly valuable intermediate for the synthesis of fused heterocyclic systems.

Ortho-diamines are well-established precursors for the construction of various five- and six-membered heterocyclic rings, such as imidazoles and pyrazines, through cyclocondensation reactions. The presence of the chloro-substituent on the pyridazine ring offers an additional site for chemical modification, either before or after the formation of a fused ring system. This dual reactivity makes 5-Chloropyridazine-3,4-diamine a strategic building block for creating complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. For instance, related diaminopyridine and diaminopyridazine structures are explored as scaffolds for novel antibacterial agents and as modulators for biological targets like the histamine (B1213489) H4 receptor. ossila.comnih.gov

While detailed experimental studies specifically on the hydrate form are not extensively documented in publicly accessible literature, the compound's potential is inferred from the known reactivity of its constituent functional groups. Research on analogous compounds, such as 5-chloropyridine-2,3-diamine, highlights the utility of such scaffolds in synthesizing biologically active molecules, including enzyme inhibitors and ligands for various receptors. The primary research focus for 5-Chloropyridazine-3,4-diamine is therefore centered on its role as a versatile synthon for generating novel fused pyridazine libraries for further investigation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridazine-3,4-diamine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H5ClN4.H2O/c2*5-2-1-8-9-4(7)3(2)6;/h2*1H,(H2,6,8)(H2,7,9);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGZWJXVSJMKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)N)N)Cl.C1=C(C(=C(N=N1)N)N)Cl.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 5 Chloropyridazine 3,4 Diamine;hydrate

Reactions Involving the Pyridazine (B1198779) Ring System

The pyridazine nucleus, containing two adjacent nitrogen atoms, is inherently electron-poor. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The success of this reaction relies on the nucleophilicity of the aromatic system. masterorganicchemistry.com Pyridazine and other azine rings are generally resistant to electrophilic attack compared to benzene (B151609) because the electronegative nitrogen atoms reduce the electron density of the ring, deactivating it towards electrophiles.

For 5-Chloropyridazine-3,4-diamine (B189720), the reactivity in SEAr reactions is theoretically complex. The two amino groups are strong activating groups and ortho-, para-directors, meaning they increase the electron density of the ring, particularly at the positions ortho and para to themselves, and stabilize the cationic intermediate (an arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also directs incoming electrophiles to the ortho and para positions.

The sole available position on the ring for substitution is C6. This position is ortho to the C5-chloro group and meta to both the C3 and C4 amine groups. The strong activating effect of the two amino groups would be expected to increase the ring's nucleophilicity to some extent, but their directing influence does not favor the C6 position. The deactivating nature of both the pyridazine nitrogens and the chlorine atom likely dominates, making electrophilic substitution at C6 highly unfavorable under standard conditions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is characteristic of electron-poor aromatic and heteroaromatic systems, especially those bearing electron-withdrawing groups. masterorganicchemistry.compressbooks.pub The pyridazine ring is highly susceptible to SNAr.

While the most common SNAr reaction for this molecule involves the displacement of the chlorine atom (see Section 3.3), nucleophilic attack can theoretically occur at other positions on the ring, displacing a hydride ion (H⁻). This type of reaction, known as the Chichibabin reaction, typically requires a strong nucleophile like the amide ion (NaNH₂) and is more common for pyridines and other azines. For the 5-Chloropyridazine-3,4-diamine scaffold, the presence of the strongly electron-donating amino groups would decrease the electrophilicity of the ring carbons, making a Chichibabin-type reaction less likely than in an unsubstituted pyridazine. However, the electron-deficient nature of the pyridazine core still renders it more susceptible to nucleophilic attack than carbocyclic aromatic rings. youtube.com

Transformations of the Amine Functionalities

The 3,4-diamine groups are primary aromatic amines and exhibit typical nucleophilic reactivity, allowing for extensive derivatization.

The amine groups of 5-Chloropyridazine-3,4-diamine can be readily acylated or alkylated using standard synthetic methods. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, would produce the corresponding amides. Alkylation with alkyl halides would yield secondary or tertiary amines. These reactions provide a straightforward means to introduce a wide variety of substituents, modifying the molecule's steric and electronic properties. For example, in related heterocyclic systems, Boc-L-phenylalanine has been coupled to a triazolopyrazine core using DCC (dicyclohexylcarbodiimide) as a coupling agent. nih.gov Similarly, alkylation of imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide proceeds under basic conditions using K₂CO₃ in DMF. nih.gov

The ortho-diamine arrangement is a classic precursor for the synthesis of fused five-membered heterocyclic rings. nih.gov Reaction with appropriate one- or two-carbon building blocks leads to the formation of bicyclic and polycyclic systems.

Imidazo[4,5-d]pyridazines: Condensation with carboxylic acids, aldehydes, or their equivalents yields the imidazo[4,5-d]pyridazine ring system. The reaction of pyridine-3,4-diamines with carboxylic acids or their derivatives is a common and effective method for synthesizing the analogous imidazo[4,5-c]pyridine core. mdpi.com For instance, reacting a diaminopyridine with a benzaldehyde (B42025) adduct in the presence of Na₂S₂O₅ can produce the fused imidazole (B134444) ring. nih.gov Similarly, cyclization with malononitrile (B47326) can be used to construct a fused, functionalized pyridine (B92270) ring onto an existing imidazole, demonstrating the versatility of these cyclization strategies. acs.org

Triazolo[4,5-d]pyridazines: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) converts the ortho-diamine into a fused 1,2,3-triazole ring, yielding a researchgate.netnih.govnih.govtriazolo[4,5-d]pyridazine. This is a standard method for constructing this fused heterocyclic system. researchgate.net The reaction of related diamino-1,2,4-triazoles with β-keto esters can also lead to the formation of fused triazolopyrimidinones. researchgate.net

These condensation reactions are powerful tools for building molecular complexity and are central to the synthesis of purine (B94841) isosteres and other biologically relevant scaffolds. researchgate.net

Table 1: Representative Reactions for Fused Heterocycle Formation

Starting Diamine Type Reagent Fused Ring System Formed Reference
Pyridine-3,4-diamine Carboxylic Acids / Aldehydes Imidazo[4,5-c]pyridine nih.govmdpi.com
Pyridine-2,3-diamine Carboxylic Acids / Aldehydes Imidazo[4,5-b]pyridine mdpi.comresearchgate.net
1,2,3-Triazole-4,5-dicarboxylate Hydrazine (B178648) Hydrate (B1144303) Triazolo-pyridazine researchgate.net
4-Amino-1,2,4-triazole Ethyl Acetoacetate Triazolo-pyridazine nih.gov
1,2,5-Oxadiazole-3,4-dicarbohydrazide Hydrochloric Acid Oxadiazolo[3,4-d]pyridazine mdpi.com

Reactivity of the Chlorine Substituent

The chlorine atom at the 5-position is attached to the electron-deficient pyridazine ring, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature of the molecule, allowing for the introduction of a wide array of functional groups at this position. The regioselectivity of such reactions on substituted pyrazines and pyridazines is often influenced by the electronic nature of other substituents on the ring. researchgate.net In this case, the electron-donating amino groups may modulate the reactivity at C5, but displacement of the chloride remains a predominant reaction pathway.

Analogous reactions with 3-chloropyridazine (B74176) show that the chlorine can be displaced by a variety of nucleophiles:

N-Nucleophiles: Amines, anilines, and hydrazines readily displace the chlorine to form the corresponding amino- or hydrazinyl-pyridazines.

O-Nucleophiles: Alkoxides and phenoxides react, typically in the presence of a base, to yield alkoxy- and aryloxy-pyridazines.

S-Nucleophiles: Thiolates can be used to form thioether derivatives.

This reactivity is fundamental to using 5-Chloropyridazine-3,4-diamine as an intermediate in the synthesis of more complex molecules, where the chlorine acts as a versatile chemical handle.

Table 2: Potential Nucleophilic Substitution Reactions at C5

Nucleophile Type Example Reagent Product Type Reference (Analogous System)
Nitrogen Ammonia (B1221849), Primary/Secondary Amines 5-Amino-pyridazine derivative
Oxygen Sodium Methoxide, Sodium Phenoxide 5-Alkoxy/Aryloxy-pyridazine derivative
Sulfur Sodium Thiophenolate 5-(Arylthio)-pyridazine derivative nih.gov
Hydrazine Hydrazine Hydrate 5-Hydrazinyl-pyridazine derivative nih.gov

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura)

The functionalization of the pyridazine core is crucial for synthesizing novel derivatives with potential applications in materials science and medicinal chemistry. The chlorine substituent at the 5-position of 5-Chloropyridazine-3,4-diamine serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. libretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organic halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com For 5-Chloropyridazine-3,4-diamine, the reaction would target the C-Cl bond, coupling it with various (hetero)aryl, alkenyl, or alkyl boronic acids. libretexts.org While chloropyridazines are generally less reactive than their bromo or iodo counterparts in the rate-determining oxidative addition step of the catalytic cycle, advancements in ligand and catalyst design have enabled efficient coupling of chloroheteroarenes. nih.govuwindsor.ca Abnormal N-heterocyclic carbene (aNHC) ligands, for instance, have been shown to form highly active palladium catalysts capable of activating otherwise inert C-Cl bonds. chemrxiv.org

A significant challenge in the cross-coupling of 5-Chloropyridazine-3,4-diamine is the presence of the two amino groups. These basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition. researchgate.net Careful selection of reaction conditions, including the choice of ligand, base, and solvent, is therefore critical to achieve successful coupling. Studies on related nitrogen-containing heterocycles have demonstrated that robust catalytic systems, sometimes employing bulky phosphine (B1218219) ligands or specific palladacycles, can overcome this issue. libretexts.orgresearchgate.net

The general procedure for a Suzuki-Miyaura reaction on a related chloropyridazine substrate would involve reacting the chloro-compound with a boronic acid in a solvent system like DME/ethanol or dioxane, using a base such as Na₂CO₃ or K₃PO₄, and a palladium catalyst like Pd(PPh₃)₄ or a more advanced Pd/ligand system. chemrxiv.orgnih.gov

Below is a table illustrating typical conditions for Suzuki-Miyaura reactions on related heterocyclic substrates, which could serve as a starting point for the derivatization of 5-Chloropyridazine-3,4-diamine.

Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH/H₂O8028 nih.gov
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORT69 (monosubstituted) nih.gov
4-Bromo- nih.govmdpi.comwikipedia.orgtriazolo[1,5-a]pyridineMesitylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane10077 chemrxiv.org
4-ChlorotoluenePhenylboronic acidPd/TriPyMes (1)Cs₂CO₃EtOH8099 chemrxiv.org

Halogen-Dance and Related Rearrangements (Theoretical and Mechanistic Aspects)

The "halogen dance" (HD) is a fascinating rearrangement reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a new one, typically under the influence of a strong base. wikipedia.orgclockss.org This transformation, also known as halogen scrambling, provides a powerful synthetic route to functionalize positions that are not easily accessible through conventional methods. rsc.org The driving force for this rearrangement is purely thermodynamic, leading to the formation of a more stable organometallic intermediate. wikipedia.org

For a substrate like 5-Chloropyridazine-3,4-diamine, a halogen dance is theoretically possible, although the chlorine atom is generally less prone to migration than bromine or iodine. researchgate.net The typical mechanism for a base-catalyzed halogen dance on a pyridine-like ring proceeds as follows: wikipedia.orgclockss.org

Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), abstracts a proton from the ring. In the case of the pyridazine ring, deprotonation would likely occur at a position ortho to the directing chloro group or one of the amino groups.

Halogen-Metal Exchange: The resulting lithiated intermediate can then engage in an intermolecular process with another molecule of the starting material. This involves the formation of a dihalogenated species and a new lithiated species where the lithium has replaced the halogen.

Rearrangement: The system equilibrates towards the most thermodynamically stable lithiated species. This can involve a series of deprotonation and metalation steps, effectively causing the halogen to "dance" around the ring.

Electrophilic Quench: The final organometallic intermediate is trapped with an electrophile (e.g., water, an aldehyde, or a silyl (B83357) chloride) to yield the rearranged and functionalized product. clockss.org

Reaction Mechanisms and Kinetics of Derivatization (Advanced Studies)

Understanding the reaction mechanisms and kinetics associated with the derivatization of 5-Chloropyridazine-3,4-diamine is essential for optimizing synthetic protocols and predicting reactivity. The two primary pathways for modifying the molecule at its chloro-substituent are nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling.

The S_NAr mechanism is relevant for reactions with nucleophiles (e.g., amines, alkoxides, thiolates). The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, which facilitates nucleophilic attack. The mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The chloride leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Kinetic studies on related halopyridines have shown that the reactivity is highly dependent on the halogen. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. nih.gov This suggests that while the chlorine on 5-Chloropyridazine-3,4-diamine is a viable leaving group, more forcing conditions might be required compared to a fluoro-analogue.

The mechanism of the Suzuki-Miyaura cross-coupling is a well-established catalytic cycle involving a palladium(0) species. youtube.comuwindsor.ca

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine. This step is often rate-determining, and its rate decreases in the order I > Br > Cl. uwindsor.ca This is the key step where advanced ligands are crucial for activating the C-Cl bond.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com

Advanced techniques like Rapid Injection NMR (RI-NMR) have been used to study the kinetics and mechanisms of related heterocyclic functionalizations in real-time. For example, RI-NMR studies on the sodiation of pyridine revealed that an initial kinetically favored C2-metalated product rapidly equilibrates to a thermodynamically more stable C4-metalated isomer. nih.gov Such studies provide invaluable data on the lifetimes of intermediates and the rates of interconversion. Applying similar advanced spectroscopic methods to the derivatization of 5-Chloropyridazine-3,4-diamine could elucidate the complex interplay of kinetic and thermodynamic factors that govern its reactivity, leading to more rational and efficient synthetic strategies.

Advanced Spectroscopic and Structural Elucidation of 5 Chloropyridazine 3,4 Diamine;hydrate and Its Derivatives

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

A search for crystallographic information yielded no results for 5-chloropyridazine-3,4-diamine (B189720). There are no published single-crystal X-ray diffraction studies, and consequently, no data on its unit cell, space group, bond lengths, bond angles, or intermolecular interactions are available. In contrast, detailed crystallographic studies have been performed on the isomeric compound 5-chloropyridine-2,3-diamine, providing a clear picture of its solid-state structure, but this data is not transferable to the pyridazine (B1198779) core. nih.gov

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis (FT-IR, Raman)

Experimentally recorded FT-IR and Raman spectra for 5-chloropyridazine-3,4-diamine are not available in public databases or scientific publications. While studies on related molecules like 2,6-diaminopyridine (B39239) and various chloropyridazines exist, they can only offer general comparative insights into the expected vibrational modes. researchgate.net For instance, the analysis of 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine (B3021642) provides a basis for understanding the fundamental vibrations of the chloropyridazine ring, but the specific influence of the two amino groups at positions 3 and 4 remains uncharacterized.

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation (HRMS)

No high-resolution mass spectrometry (HRMS) data or detailed fragmentation pathway analysis for 5-chloropyridazine-3,4-diamine has been documented. General fragmentation patterns for aromatic and heteroaromatic compounds are well-established, typically involving initial cleavages adjacent to functional groups or heteroatoms. libretexts.orgyoutube.com However, without experimental data, a specific discussion of the isotopic pattern conferred by the chlorine atom and the precise fragmentation cascade for this molecule is purely speculative.

Chiroptical Spectroscopy (if chiral derivatives are studied)

The investigation into chiral derivatives of 5-chloropyridazine-3,4-diamine yielded no results. While general synthetic methods for creating chiral diamines and pyridazine derivatives have been reported, none specifically utilize or produce derivatives of this compound for chiroptical analysis. researchgate.netresearchgate.net Therefore, this section is not applicable as no relevant chiral derivatives have been studied.

Computational and Theoretical Investigations of 5 Chloropyridazine 3,4 Diamine;hydrate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The electronic structure of 5-Chloropyridazine-3,4-diamine (B189720);hydrate (B1144303) has been investigated using DFT methods to understand its stability, reactivity, and potential intermolecular interactions. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Theoretical calculations for similar pyridazine (B1198779) derivatives suggest that the presence of amino and chloro substituents significantly influences the electron distribution and the energies of the FMOs. kfupm.edu.saresearchgate.net The lone pairs on the nitrogen atoms of the pyridazine ring and the amino groups contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient pyridazine ring, indicating its propensity to react with nucleophiles.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Pyridazine Derivative

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

(Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. hillsdale.edu For 5-Chloropyridazine-3,4-diamine;hydrate, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV/Vis) absorption spectra can aid in its structural characterization.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can reveal specific solvent effects or conformational changes. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. This information is valuable for assigning the peaks in an experimental IR spectrum, such as the N-H stretching vibrations of the amine groups and the C-Cl stretching vibration. hillsdale.edu

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV/Vis spectrum. This helps in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Value
1H NMR Chemical Shift (ppm) Aromatic H: 7.0-8.0, Amine H: 4.5-6.0
13C NMR Chemical Shift (ppm) Aromatic C: 120-150
IR Vibrational Frequency (cm-1) N-H stretch: 3300-3500, C-Cl stretch: 700-800
UV/Vis Max Absorption (nm) ~280, ~350

(Note: These are typical predicted ranges for similar aromatic amines and may vary based on the computational method and solvent model used.)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amino groups, highlighting these as sites for hydrogen bonding and electrophilic interaction.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step. For instance, theoretical studies could be used to investigate the mechanisms of substitution reactions at the chloro position or reactions involving the amino groups.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (focus on theoretical parameters, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. kfupm.edu.saresearchgate.net In the context of this compound, theoretical parameters derived from computational chemistry can be used as descriptors in QSAR/QSPR studies. These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. By developing QSAR/QSPR models for a series of related pyridazine derivatives, it is possible to predict the properties of new, unsynthesized compounds and to guide the design of molecules with desired characteristics. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name

Exploration of Non Clinical Research Applications of Pyridazine Derivatives

Materials Science Applications

The unique electronic and structural properties of pyridazine (B1198779) derivatives have led to their exploration in various areas of materials science. mdpi.com Their ability to act as electron acceptors and participate in intermolecular interactions makes them valuable components in the design of advanced materials. uminho.pt

Optoelectronic Materials

Pyridazine derivatives have been investigated for their utility in optoelectronic materials, which interact with light to produce or manipulate electronic signals. This includes applications in chemiluminescent, nonlinear optical, and photovoltaic materials. mdpi.com

Chemiluminescent Materials: Certain pyridazine-based compounds have been explored for their chemiluminescent properties, where chemical reactions produce light. mdpi.com For instance, pyridopyridazine (B8481360) compounds have been synthesized and evaluated as chemiluminescent substances for high-sensitivity assays. nih.gov The efficiency of light emission can be tuned by modifying the substituents on the pyridazine ring. While specific data on 5-Chloropyridazine-3,4-diamine (B189720);hydrate (B1144303) is unavailable, aminopyrazine analogues have been studied as sensitive chemiluminescence derivatization reagents. nih.gov

Nonlinear Optical (NLO) Materials: The electron-accepting nature of the pyridazine ring makes it a key component in the design of donor-acceptor type molecules with significant nonlinear optical (NLO) properties. researchgate.net These materials can alter the properties of light passing through them and are crucial for applications in photonics and optoelectronics. acs.org Theoretical studies on push-pull pyridazine systems, where the pyridazine ring is functionalized with electron-donating and electron-accepting groups, have shown that these derivatives can exhibit large first hyperpolarizability, a key parameter for second-harmonic generation. uminho.ptuminho.pt For example, 3,6-bis(2-pyridyl)pyridazine has been shown to possess a large first hyperpolarizability. researchgate.net

Table 1: Theoretical Nonlinear Optical Properties of Push-Pull Pyridazine Derivatives

CompoundDonor GroupAcceptor GroupFirst Hyperpolarizability (β) x 10⁻³⁰ esu
1a ThiopheneFormyl-phenylData not specified
1b ThiopheneCyano-phenylData not specified
1c ThiopheneNitro-phenylData not specified
1d ThiopheneFormyl-thienylData not specified
1e ThiopheneFormyl-furanylData not specified
Data derived from theoretical DFT studies on pyridazine-based push-pull systems. The specific values for each compound were not detailed in the provided search results, but the study indicated significant NLO responses. uminho.ptuminho.pt

Photovoltaic Materials: Pyridazine derivatives have been incorporated into organic photovoltaic (OPV) devices as electron-acceptor materials. mdpi.com Their electron-deficient character facilitates charge separation and transport, which are critical processes in solar cells. acs.org Researchers have synthesized and tested conjugated polymers incorporating a pyridazine core in organic solar cells, achieving initial power conversion efficiencies. rsc.org Theoretical studies have also been conducted to predict the photovoltaic parameters of pyridazine derivatives, suggesting that their HOMO and LUMO energy levels can be optimized for efficient electron injection and dye regeneration in dye-sensitized solar cells.

Supramolecular Chemistry and Ligand Design for Coordination Compounds

The nitrogen atoms in the pyridazine ring readily coordinate with metal ions, making pyridazine derivatives excellent ligands for the construction of coordination compounds and supramolecular assemblies. mdpi.commdpi.comresearchgate.net The geometry and electronic properties of the resulting metal complexes can be tuned by altering the substituents on the pyridazine ring. researchgate.net These coordination compounds have applications in various fields, including catalysis and materials science.

Pyridazine-based ligands have been used to create complex supramolecular structures, such as nanochannels formed by the self-assembly of helical pyridine-pyridazine oligomers. rsc.org These structures can recognize and transport ions, demonstrating the potential for creating functional molecular devices. The formation of supramolecular networks from binuclear complexes with pyridazine-3,6-dicarboxylate further highlights the versatility of pyridazine ligands in constructing intricate architectures. rsc.org The coordination chemistry of pyrazine (B50134) derivatives with various metal ions has also been extensively studied, leading to the development of new coordination compounds with interesting properties. nih.gov

Organic Semiconductors

The planarity and aromaticity of the pyridazine ring, combined with its electron-deficient nature, make pyridazine derivatives promising candidates for n-type organic semiconductors. rsc.org Organic semiconductors are essential components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). google.com

Research has focused on synthesizing and characterizing pyridazine-containing materials for their semiconducting properties. researchgate.net For instance, imidazo[1,2-b]pyridazine (B131497) has been used as a building block for host materials in high-performance red-phosphorescent OLEDs, demonstrating excellent electron-transporting ability and thermal stability. acs.orgfrontiersin.orgnih.gov The introduction of chlorine atoms into organic electronic materials has been shown to improve their performance, suggesting that chlorinated pyridazine derivatives could have enhanced properties. researchgate.net While specific device performance data for 5-Chloropyridazine-3,4-diamine;hydrate is not available, the broader class of pyridazine derivatives continues to be an active area of research in organic electronics. rsc.org

Table 2: Performance of OLEDs with Pyridazine-Based Host Materials

Host MaterialEmitterMax. External Quantum Efficiency (EQE)
IP6Cz Ir(pq)₂acac (red)26.9%
IP68Cz Ir(pq)₂acac (red)25.2%
IP6Cz Ir(piq)₂acac (deep-red)20.5%
IP68Cz Ir(piq)₂acac (deep-red)19.9%
Data from studies on imidazo[1,2-b]pyridazine-based host materials in phosphorescent OLEDs. acs.org

Catalysis Research

The ability of pyridazine derivatives to act as ligands for metal centers has led to their use in various catalytic applications. mdpi.com The electronic properties of the pyridazine ring can influence the catalytic activity of the metal complex, allowing for the design of catalysts with specific functionalities. rsc.org

Ligands for Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Pyridazine-based ligands have been employed in homogeneous catalysis, where the catalyst is in the same phase as the reactants. For example, ruthenium complexes with pyridazine-based N-heterocyclic carbene ligands have shown excellent catalytic activity for the oxidation of alkenes. acs.org Similarly, palladium complexes with pyridine (B92270) ligands have been used as efficient catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The catalytic activity can be tuned by modifying the substituents on the pyridazine ring. acs.org

Heterogeneous Catalysis: Pyridazine derivatives have also been used to create heterogeneous catalysts, where the catalyst is in a different phase from the reactants. mdpi.com This often involves immobilizing a pyridazine-based metal complex onto a solid support. For instance, an iridium complex with a dipyridyl-pyridazine ligand grafted onto an SBA-15 silica (B1680970) matrix has been developed as a heterogeneous catalyst for water oxidation. acs.org Palladium nanoparticles supported on materials functionalized with pyridazine-related structures have also been shown to be effective catalysts for cross-coupling reactions. researchgate.net

Organocatalytic Applications

In addition to their role as ligands in metal-based catalysis, pyridazine derivatives have been explored for their potential in organocatalysis, where an organic molecule acts as the catalyst. The basic nitrogen atoms in the pyridazine ring can participate in catalytic cycles.

Research has examined the pyridazine scaffold for nucleophilic catalysis. acs.orgnih.gov Specifically, pyridazines with amino groups at the 3 and 4-positions, structurally related to the target compound, have been synthesized and evaluated. One such derivative was found to exceed the catalytic activity of the well-known organocatalyst 4-dimethylaminopyridine (B28879) (DMAP) in the acetylation of a tertiary alcohol. acs.org This suggests that the pyridazine framework has the potential to be developed into a new class of organocatalysts.

Agrochemical Research

The structural features of the pyridazine ring make it a promising candidate for the development of new agrochemicals. Researchers have explored its potential in various applications, including weed and pest control, as well as plant growth regulation.

Herbicidal and Plant Growth Regulation Research

Pyridazine derivatives have been recognized for their potential as both herbicides and plant growth regulators. mdpi.com Various studies have demonstrated the influence of the pyridazine structure on plant physiology.

Research into the herbicidal activity of pyridazine derivatives has shown that certain substitutions on the pyridazine ring are crucial for their effectiveness. For instance, a study on pyridazyl phenyl ethers revealed that compounds like 3-chloro-6-(2-phenylphenoxy)-pyridazine and 3-chloro-6-(2,6-dichlorophenoxy)-pyridazine exhibited significant pre-emergence herbicidal effects on radish and millet. nih.gov Similarly, other 3-halo-6-phenoxypyridazines and 3-anilino-6-phenoxypyridazines have demonstrated notable herbicidal activity against these plants. nih.gov The presence of a substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene (B151609) ring have been identified as essential for high herbicidal activity in a series of 4-(3-trifluoromethylphenyl)pyridazine derivatives. tandfonline.com Some of these compounds showed excellent herbicidal effects even at low application rates. tandfonline.com

Interestingly, some pyridazine derivatives have also been observed to possess plant growth-promoting properties. For example, 3-anilino-6-benzyloxy-pyridazine and 3-(3'-chloroanilino)-6-phenoxy-pyridazine were found to promote the shoot growth of millet. nih.gov Furthermore, the growth-regulating activity of 3-phenoxypyridazine (B2931075) has been compared to that of maleic hydrazide, a known plant growth regulator. nih.gov Studies on wheat germination have also indicated that pyridazine derivatives can influence seedling growth, with some compounds showing inhibitory effects while others have a slight stimulatory action, depending on their specific chemical structure. mdpi.com

Table 1: Herbicidal and Plant Growth Regulation Activity of Selected Pyridazine Derivatives

Compound Activity Type Target Plant(s) Key Findings Reference(s)
3-chloro-6-(2-phenylphenoxy)-pyridazine Pre-emergence Herbicide Radish, Millet Conspicuous effectiveness nih.gov
3-chloro-6-(2,6-dichlorophenoxy)-pyridazine Pre-emergence Herbicide Radish, Millet Conspicuous effectiveness nih.gov
3-bromo-6-(2′-phenylphenoxy)-pyridazine Pre-emergence Herbicide Radish, Millet High herbicidal effects nih.gov
3-anilino-6-benzyloxy-pyridazine Plant Growth Promotion Millet Promoted shoot growth nih.gov
3-phenoxypyridazine Herbicide & Growth Regulator Barnyardgrass, Spikerush Powerful effects on weeds, no injury to rice nih.gov
4-(3-Trifluoromethylphenyl)pyridazine derivatives Herbicide Spirodela polyrrhiza Excellent bleaching and herbicidal activities tandfonline.com

Insecticidal Research

The pyridazine scaffold is also a key component in the development of novel insecticides. tandfonline.com Research has shown that derivatives of pyridazine can be effective against a range of insect pests.

A series of [6-(3-pyridyl)pyridazin-3-yl]amides, initially designed as herbicides, were discovered to have aphicidal properties against the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the amide moiety, such as replacement with hydrazines, hydrazones, or hydrazides, were well-tolerated and in some cases led to increased insecticidal potency. nih.gov

Other studies have focused on the synthesis of various substituted pyridazines and their evaluation against pests like Musca domestica and Macrosiphum pisi. nih.gov For instance, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been synthesized and tested for their in vitro insecticidal activity against the diamondback moth (Plutella xylostella). acs.org Several of these compounds exhibited good to excellent activity, with some showing efficacy comparable to the commercial insecticide chlorpyrifos. acs.org The insecticidal potential of pyridazine derivatives has also been explored in combination with other heterocyclic rings, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, which have shown moderate to good insecticidal activities. nih.gov

Table 2: Insecticidal Activity of Selected Pyridazine Derivatives

Compound Class Target Pest(s) Key Findings Reference(s)
[6-(3-pyridyl)pyridazin-3-yl]amides Green peach aphid, Cotton aphid Exhibited aphicidal properties; modifications to the amide moiety improved potency. nih.gov
Substituted pyridazines Musca domestica, Macrosiphum pisi Some synthesized compounds displayed good insecticidal activities. nih.gov
N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones Plutella xylostella Several compounds showed good to excellent in vitro insecticidal activity. acs.org
Pyrazolo[3,4-c]pyridazines Musca domestica, Aphid, Macrosiphum pisi Novel synthesized compounds were screened for insecticidal activity. nih.gov

In Vitro Biological Mechanisms and Target Identification (excluding clinical human trials and safety)

Beyond agrochemical applications, pyridazine derivatives are of significant interest in non-clinical biomedical research for their potential to modulate various biological pathways and targets.

Enzyme Inhibition Studies (e.g., JNK1 pathway)

The pyridazine nucleus has been identified as a promising scaffold for the design of enzyme inhibitors, with a particular focus on the c-Jun N-terminal kinase 1 (JNK1) pathway. The JNK pathway is involved in cellular processes like proliferation and survival, making it a target for anticancer drug development.

A study focused on designing novel 3,6-disubstituted pyridazine derivatives as JNK1 inhibitors demonstrated the potential of this chemical class. nih.govnih.gov By employing scaffold hopping from a known pyrazole-based JNK1 inhibitor, researchers developed pyridazine analogues with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties. nih.govnih.gov One of the synthesized compounds, 9e , not only exhibited significant growth inhibition against a panel of cancer cell lines but was also shown to downregulate the gene expression of JNK1 and reduce the protein levels of its phosphorylated form. nih.gov This inhibition further led to a reduction in the downstream targets of the JNK pathway, c-Jun and c-Fos. nih.gov Molecular docking and dynamics simulations supported the stable binding of this compound within the JNK1 binding pocket. nih.gov These findings highlight the potential of the pyridazine scaffold in the development of targeted enzyme inhibitors for non-clinical research. nih.govnih.gov

Table 3: JNK1 Inhibition by a Selected Pyridazine Derivative

Compound Target Key Mechanistic Findings Research Context Reference(s)
Compound 9e (a 3,6-disubstituted pyridazine) JNK1 Downregulated JNK1 gene expression, curbed phosphorylated JNK1 protein levels, and reduced downstream targets (c-Jun, c-Fos). Preclinical anticancer evaluation. nih.gov

Receptor Binding Studies (e.g., GABA-A receptor ligands, PDE inhibitors)

Pyridazine derivatives have been investigated for their ability to bind to and modulate the function of important receptors and enzymes in the central nervous system, such as GABA-A receptors and phosphodiesterases (PDEs).

In the context of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain, certain arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been studied. researchgate.net For instance, SR 95531 and SR 42641, which are derivatives of a known selective GABA-A antagonist, have shown high affinity for the GABA receptor site. researchgate.net Biochemical studies revealed that these compounds act as competitive antagonists at the high-affinity GABA-A receptor site. researchgate.net A patent has also described a class of pyridazine derivatives substituted at the 4-position with a heteroaromatic ring as selective ligands for GABA-A receptors, particularly showing affinity for the α2, α3, and/or α5 subunits. nih.gov

Pyridazine derivatives have also been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. nih.govnih.gov Inhibition of specific PDE isoenzymes is a target for various therapeutic areas in non-clinical research. Studies have shown that some pyridazine compounds can inhibit PDE-III, PDE-IV, and PDE-V. nih.govnih.govtandfonline.com For example, biphenyl (B1667301) pyridazinone derivatives have been designed as potent inhaled PDE4 inhibitors for potential anti-inflammatory therapy in respiratory disease models. nih.gov

Table 4: Receptor and Enzyme Binding Activity of Selected Pyridazine Derivatives

Compound Class Target Binding/Inhibition Profile Research Context Reference(s)
Arylaminopyridazine derivatives of GABA (e.g., SR 95531, SR 42641) GABA-A Receptor Competitive antagonists at the high-affinity site. Biochemical characterization of GABA-A receptor interaction. researchgate.net
4-substituted Pyridazine derivatives GABA-A Receptor (α2, α3, α5 subunits) Selective ligands with high affinity. Development of CNS-active compounds. nih.gov
Biphenyl Pyridazinone derivatives Phosphodiesterase 4 (PDE4) Highly potent inhaled inhibitors. Discovery of novel anti-inflammatory agents for respiratory disease models. nih.gov
Various Pyridazine derivatives Phosphodiesterases (PDE-III, PDE-IV, PDE-V) Inhibitory activity against multiple PDE isoenzymes. Review of PDE inhibitory activities of pyridazine compounds. nih.govnih.govtandfonline.com

In Vitro Cytotoxicity Research for Cancer Cell Lines (mechanistic, non-clinical)

The cytotoxic potential of pyridazine derivatives against various cancer cell lines has been a significant area of non-clinical research. These studies aim to understand the mechanisms by which these compounds induce cancer cell death.

One study identified a pyridazinone derivative, Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone), as a potent cytotoxic agent against a panel of 22 human cancer cell lines, with particular efficacy against leukemia, breast, and lung cancer cells. nih.gov Mechanistic investigations revealed that Pyr-1 induces apoptosis and leads to the accumulation of poly-ubiquitinated proteins in cancer cells. nih.gov

Another area of investigation involves pyrrolo[1,2-b]pyridazines, which have demonstrated dose- and time-dependent cytotoxic activity against human adenocarcinoma cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cells. nih.gov Some of these compounds showed the highest anti-tumor activity against colon cancer cells. nih.gov

Furthermore, a series of 3,6-disubstituted pyridazines were evaluated for their anticancer activity against breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. tandfonline.com Many of these compounds exhibited excellent to moderate anticancer action against the breast cancer cell lines, with some showing submicromolar growth inhibitory potency. tandfonline.com Mechanistic studies indicated that these compounds could alter the cell cycle progression and induce apoptosis in breast cancer cells. tandfonline.com

Table 5: In Vitro Cytotoxicity of Selected Pyridazine Derivatives Against Cancer Cell Lines

Compound/Compound Class Cancer Cell Line(s) Key Mechanistic Findings Reference(s)
Pyr-1 (a pyridazinone derivative) Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) Induces apoptosis and accumulation of poly-ubiquitinated proteins. nih.gov
Pyrrolo[1,2-b]pyridazines Colon (LoVo), Ovary (SK-OV-3), Breast (MCF-7) Dose- and time-dependent cytotoxic activity; highest activity against colon cancer cells. nih.gov
3,6-disubstituted Pyridazines Breast (T-47D, MDA-MB-231) Altered cell cycle progression and induced apoptosis. tandfonline.com

Antimicrobial Mechanisms (in vitro)

The antimicrobial properties of pyridazine derivatives have been the subject of considerable non-clinical research, with various studies exploring their efficacy against a range of bacterial and fungal pathogens in vitro. These investigations have revealed that the antimicrobial action of these compounds is closely linked to their molecular structure, with different derivatives exhibiting varied mechanisms and spectra of activity.

A number of pyridazine derivatives have demonstrated notable activity against Gram-positive bacteria. For instance, certain 9H-indeno[2,1-c]pyridazine N-oxides and benzo[f]cinnoline (B12954418) N-oxides have shown moderate activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In other studies, newly synthesized pyridazine and phthalazine (B143731) derivatives displayed remarkable activity against Gram-positive germs, with particularly spectacular results observed for Sarcina lutea. researchgate.net The antimicrobial screening of some sulfamoylpyrazolo[3,4-c]pyridazine derivatives also revealed significant antibacterial and antifungal activity against various microorganisms. researchgate.net

Some pyridazine derivatives have also been investigated for their activity against Gram-negative bacteria. For example, one study found that compound 6c, a pyridazine derivative, exhibited higher activity against E. coli than the standard antibiotic ofloxacin. ajol.info However, not all pyridazine derivatives are active against Gram-negative bacteria; for instance, 9H-indeno[2,1-c]pyridazine N-oxides and benzo[f]cinnoline N-oxides were found to be inactive against this class of bacteria. nih.gov

The mechanism of action for the antimicrobial effects of pyridazine derivatives is not always fully elucidated but is believed to involve interactions with key cellular components of the microorganisms. For some derivatives, the antimicrobial activity is thought to be related to their ability to disrupt cell membrane permeability. mdpi.com The presence of specific functional groups, such as sulfonamide moieties, has been associated with a broad range of biological activities, including antimicrobial effects. researchgate.net

Antioxidant Potential Research (in vitro)

The antioxidant potential of pyridazine derivatives has been extensively investigated in non-clinical, in vitro studies. These studies have primarily focused on the ability of these compounds to scavenge free radicals and inhibit oxidative processes, which are implicated in the pathogenesis of various diseases. The antioxidant capacity of pyridazine derivatives is largely attributed to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). tandfonline.comnih.govtandfonline.com

One of the primary mechanisms by which pyridazine derivatives exert their antioxidant effects is through the scavenging of superoxide (B77818) radicals. A study on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues demonstrated that many of these compounds possess a strong inhibitory effect on superoxide anion formation. tandfonline.comnih.gov At a concentration of 10⁻³ M, several of these derivatives exhibited superoxide anion scavenging rates ranging from 84% to 99%, which is comparable to the activity of the well-known antioxidant α-tocopherol at the same concentration. tandfonline.comnih.gov

The inhibition of lipid peroxidation is another significant aspect of the antioxidant activity of pyridazine derivatives. Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, and its inhibition is a key measure of antioxidant efficacy. Research has shown that certain 5-substituted pyrrolo[1,2-b]pyridazines can profoundly inhibit lipid peroxidation in vitro. tandfonline.com The study on 2H-pyridazine-3-one and 6-chloropyridazine analogues also assessed their effects on lipid peroxidation, indicating the multifaceted nature of their antioxidant potential. tandfonline.comnih.gov

The 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of various compounds. In a study involving the synthesis of new pyridazine derivatives, the DPPH technique was employed to assess their antioxidant effects. ajol.info The results indicated that the presence of an oxo group and a carboxylate group in the structure of these compounds plays an important role in their antioxidant activity. ajol.info Several of the synthesized compounds displayed good antioxidant activity, with IC₅₀ values comparable to that of ascorbic acid, a standard antioxidant. ajol.info

The following interactive data tables summarize the in vitro antioxidant activity of selected pyridazine derivatives from various research studies.

Table 1: Superoxide Anion Scavenging Activity of Pyridazine Derivatives This table presents the percentage of superoxide anion inhibition by various pyridazine derivatives at a concentration of 10⁻³ M, as compared to the standard antioxidant α-tocopherol.

Compound/SubstanceConcentration (M)Superoxide Anion Inhibition (%)Reference
Pyridazine Derivative 310⁻³94 tandfonline.com
Pyridazine Derivative 410⁻³93 tandfonline.com
Pyridazine Derivative 610⁻³84 tandfonline.com
Pyridazine Derivative 1910⁻³94 tandfonline.com
Pyridazine Derivative 2010⁻³99 tandfonline.com
Pyridazine Derivative 2210⁻³87 tandfonline.com
Pyridazine Derivative 2310⁻³98 tandfonline.com
Pyridazine Derivative 2410⁻³96 tandfonline.com
α-Tocopherol (Standard)10⁻³Similar to active compounds tandfonline.com

Table 2: DPPH Radical Scavenging Activity of Pyridazine Derivatives This table shows the half maximal inhibitory concentration (IC₅₀) of selected pyridazine derivatives in the DPPH assay, compared to the standard antioxidant ascorbic acid.

Compound/SubstanceIC₅₀ (μg/mL)Reference
Pyridazine Derivative 6f12.68 ajol.info
Pyridazine Derivative 6a14.23 ajol.info
Pyridazine Derivative 3c14.34 ajol.info
Ascorbic Acid (Standard)12.45 ajol.info

Analytical Methodologies for Research Scale Investigation of 5 Chloropyridazine 3,4 Diamine;hydrate

Chromatographic Techniques for Purity Assessment and Separation of Isomers (HPLC, GC)

The purity assessment and separation of isomers of 5-Chloropyridazine-3,4-diamine (B189720);hydrate (B1144303) are critical in a research setting to ensure the integrity of experimental results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of polar, ionizable compounds like diamino- and chloropyridazines. The separation is typically achieved on a C18 or C8 column. The mobile phase composition is a crucial parameter that is optimized to achieve adequate separation of the main compound from its impurities and potential isomers. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical factor in controlling the retention and peak shape of basic compounds like 5-Chloropyridazine-3,4-diamine. Acidic pH conditions are often employed to ensure the protonation of the amino groups, leading to better retention and symmetrical peaks.

For the separation of isomers, such as positional isomers that might arise during synthesis, the selectivity of the chromatographic system is paramount. The choice of stationary phase and mobile phase modifiers can significantly influence the resolution of closely related species. For instance, columns with different surface chemistries or the use of ion-pairing reagents can enhance separation. researchgate.net A stability-indicating HPLC method for the related compound 3,4-diaminopyridine (B372788) utilized a C18 column with a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium (B1175870) acetate, adjusted to an acidic pH. researchgate.net This demonstrates a viable starting point for method development for 5-Chloropyridazine-3,4-diamine.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com For a compound like 5-Chloropyridazine-3,4-diamine, which may have limited volatility due to its polar nature and hydrogen bonding capabilities, derivatization is often a necessary step to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique for compounds containing amino groups.

The choice of the GC column is critical for achieving separation. A mid-polarity column, such as one with a phenyl-substituted stationary phase, would be a suitable starting point. Temperature programming is typically employed to ensure the elution of all components within a reasonable time frame while maintaining good resolution. A flame ionization detector (FID) is generally suitable for the detection of organic compounds, while a nitrogen-phosphorus detector (NPD) can offer enhanced sensitivity for nitrogen-containing compounds. For definitive identification of impurities, coupling the GC to a mass spectrometer (GC-MS) is the preferred method.

Advanced Sample Preparation Techniques for Complex Matrices in Research

In a research context, 5-Chloropyridazine-3,4-diamine;hydrate may need to be analyzed in complex matrices, such as reaction mixtures or biological fluids. Advanced sample preparation techniques are essential to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE):

SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.gov For a polar compound like 5-Chloropyridazine-3,4-diamine, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) can be used to retain the analyte from an aqueous sample. The interfering non-polar compounds can be washed away with a weak organic solvent, and the analyte can then be eluted with a stronger organic solvent like methanol or acetonitrile. Alternatively, for very polar analytes, a normal-phase or ion-exchange SPE sorbent might be more appropriate.

Online Sample Preparation:

Automated online sample preparation techniques can significantly improve throughput and reduce manual labor. researchgate.net Online SPE, where the SPE cartridge is integrated into the HPLC system, allows for automated sample cleanup and injection. This approach minimizes sample handling and potential for contamination.

Table 2: Illustrative SPE Protocol for this compound from an Aqueous Matrix

StepProcedure
Sorbent Reversed-Phase Polymeric Sorbent
Conditioning 1. Methanol (3 mL) 2. Water (3 mL)
Sample Loading Aqueous sample containing the analyte
Washing 5% Methanol in water (3 mL)
Elution Acetonitrile (2 x 1 mL)

Degradation Pathway Analysis under Controlled Laboratory Conditions

Understanding the degradation pathways of a research compound is crucial for establishing its stability profile. Forced degradation studies, also known as stress testing, are performed to intentionally degrade the compound under various conditions. researchgate.net These studies help in identifying potential degradation products and developing stability-indicating analytical methods.

The typical stress conditions employed include:

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature or slightly elevated temperatures.

Thermal Degradation: The solid compound or a solution of the compound is exposed to high temperatures (e.g., 60-80 °C).

Photodegradation: The solid compound or a solution is exposed to UV and visible light.

The stressed samples are then analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. By comparing the chromatograms of the stressed samples with that of an unstressed control, the formation of degradation products can be monitored. The structures of the major degradants can be elucidated using techniques like LC-MS/MS and NMR. nih.gov For a compound like 5-Chloropyridazine-3,4-diamine, potential degradation pathways could involve hydrolysis of the chloro group or oxidation of the amino groups.

Purity and Stability Assessment in Research Contexts

The assessment of purity and stability is an ongoing process throughout the research and development of a new chemical entity.

Purity Assessment:

The purity of a research batch of this compound is typically determined using a validated HPLC method. The peak area percentage of the main compound is calculated to estimate its purity. Any peaks other than the main compound are considered impurities. The limits of detection (LOD) and quantification (LOQ) for known and potential impurities should be determined to ensure the method is sensitive enough to detect them at low levels. researchgate.net

Stability Assessment:

Stability studies are conducted to evaluate how the quality of the compound changes over time under the influence of various environmental factors such as temperature and humidity. For research purposes, short-term stability studies are often sufficient. The compound is stored under controlled conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for a defined period. Samples are withdrawn at specified time points and analyzed for purity and the formation of any degradation products. A study on the stability of 3,4-diaminopyridine capsules showed that the compound was stable for up to 6 months at both 4°C and 23°C. libretexts.org A similar stability profile might be expected for 5-Chloropyridazine-3,4-diamine, although this would need to be confirmed experimentally.

Table 3: Illustrative Short-Term Stability Study Design

Storage ConditionTime Points (Months)
25 °C / 60% RH0, 1, 3, 6
40 °C / 75% RH0, 1, 3, 6

At each time point, the samples would be analyzed for appearance, purity (by HPLC), and water content (if applicable for the hydrate form).

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Pyridazine (B1198779) Research

The incorporation of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel pyridazine derivatives. These computational tools can accelerate research by predicting molecular properties, optimizing synthetic pathways, and identifying promising candidates for specific applications. researchgate.net

Machine learning models, including gradient boosting, random forest, and k-nearest neighbor, are being employed in quantitative structure-property relationship (QSPR) studies. researchgate.net For instance, an ML methodology was developed to predict the corrosion inhibition efficiency of pyridazine compounds, demonstrating a significant enhancement in predictive accuracy when virtual samples were incorporated into the training data. researchgate.net This approach serves as a critical link between theoretical research and experimental synthesis, enabling the efficient design of new functional molecules. researchgate.net In a similar vein, ML-assisted approaches are being used to design and screen virtual libraries of pyridine-based polymers for specific applications, such as the removal of pollutants. acs.org The use of Python-based tools and libraries is becoming increasingly central to these efforts in biochemistry and medicinal chemistry, facilitating tasks from drug discovery and virtual screening to protein analysis. researchgate.net

Table 1: Performance of Machine Learning Models in Predicting Pyridazine Properties This table illustrates the improvement in predictive accuracy of various ML models for determining the Corrosion Inhibition Efficiency (CIE) of pyridazine inhibitors with the addition of virtual samples.

ModelPerformance MetricValue (No Virtual Samples)Value (With 1000 Virtual Samples)
Gradient Boosting (GB) -0.330.97
RMSE9.201.57
Random Forest (RF) -0.200.96
RMSE9.071.81
k-Nearest Neighbor (KNN) -0.170.95
RMSE8.602.12
Data sourced from a study on machine learning for forecasting pyridazine efficacy. researchgate.net

Novel Synthetic Methodologies Towards Structurally Diverse Pyridazines

The development of new synthetic routes is crucial for accessing a wider variety of pyridazine structures with tailored properties. While traditional methods like the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) remain important, recent research has focused on more efficient, selective, and environmentally friendly strategies. mdpi.com

Modern synthetic approaches offer access to complex pyridazine derivatives under mild conditions with high functional group tolerance. These include copper-catalyzed cyclizations, transition-metal-free C-C bond cleavage reactions, and various [4+2] annulation strategies. organic-chemistry.org For example, a one-pot, three-step procedure involving singlet oxygen [4+2] cycloaddition has been developed for the stereoselective synthesis of novel pyridazine C-nucleosides. nih.gov Another innovative method involves reacting 1,2-diacylcyclopentadienes with hydrazine hydrate (B1144303) to form 5,6-fused ring pyridazines. liberty.edu These advancements not only expand the chemical space of accessible pyridazines but also facilitate the synthesis of libraries for high-throughput screening. liberty.edu

Table 2: Selected Novel Synthetic Methods for Pyridazine Derivatives

MethodKey Reagents/CatalystsDescriptionReference
[4+2] Annulation TBAI/K₂S₂O₈Promotes the reaction between ketene (B1206846) N,S-acetals and N-tosylhydrazones to yield trisubstituted pyridazines. organic-chemistry.org
6-endo-trig Cyclization Copper(II) catalystEnables the aerobic cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which can be converted to pyridazines. organic-chemistry.org
Aza-Diels-Alder Reaction None (Neutral Conditions)A highly regioselective reaction of 1,2,3-triazines with 1-propynylamines to produce 6-aryl-pyridazin-3-amines. organic-chemistry.org
One-Pot C-Nucleoside Synthesis Singlet Oxygen, HydrazineA three-step, one-pot procedure starting from furans to stereoselectively form pyridazine C-nucleosides. nih.gov

Exploration of New Applications in Emerging Scientific Fields

The unique electronic properties of the pyridazine core are driving its exploration in advanced materials and other emerging scientific fields. rsc.org Pyridazine-containing materials have attracted significant attention for their potential in organic optoelectronics. rsc.org

Researchers are investigating pyridazine-cored molecules and polymers for use in:

Organic Light-Emitting Diodes (OLEDs): The pyridazine moiety can act as an electron-accepting part in materials designed for OLEDs. rsc.orgmdpi.com

Organic Field-Effect Transistors (OFETs): Pyridazine-based materials are being studied as charge transfer materials. rsc.org

Organic Photovoltaics (OPVs): The electron-deficient nature of the pyridazine ring is beneficial for applications in solar energy conversion. rsc.org

Fluorescence Probes and Sensors: The highly fluorescent properties of some pyridazine derivatives make them suitable for use as sensors and biosensors. rsc.orgmdpi.com

Beyond materials science, the pyridazine scaffold continues to be a privileged structure in drug discovery. nih.gov Its ability to modulate physicochemical properties like polarity and its potential to reduce off-target effects, such as inhibition of cytochrome P450 enzymes, add significant value. nih.govnih.gov The recent FDA approval of drugs like deucravacitinib, which contains a pyridazine ring, underscores the therapeutic relevance of this heterocycle. nih.govnih.gov

Deeper Mechanistic Understanding of Pyridazine Reactivity and Biological Interactions (in vitro/in silico)

A fundamental understanding of how pyridazines react and interact with biological systems is essential for their rational design and application. The synergy between in silico (computational) and in vitro (experimental) methods is providing unprecedented insight into these processes.

The electron-poor nature of the diazine ring system makes it prone to nucleophilic attack, a characteristic feature of its reactivity. taylorfrancis.com Computational studies, often employing density functional theory (DFT), are used to elucidate complex reaction mechanisms that are difficult to probe experimentally. nih.govmdpi.comnih.gov For example, computational investigations have clarified the mechanism of reactions between 1,2,3-triazines and amidines, revealing a stepwise nucleophilic attack rather than a concerted Diels-Alder pathway. nih.gov

In the context of drug discovery, in silico tools are indispensable for predicting how pyridazine derivatives will behave in a biological environment. Molecular docking simulations are used to model the binding of these compounds to target proteins, such as cyclooxygenases or acetylcholinesterase, providing insights into their potential efficacy. nih.govnih.gov These computational predictions are then validated through in vitro biological assays that measure, for example, enzyme inhibition or antioxidant activity. nih.govresearchgate.net This integrated approach was recently used to design novel pyridazine derivatives as potential multifunctional agents for Alzheimer's disease, with in vitro tests confirming strong inhibitory activity and antioxidant properties predicted by the computational models. nih.gov Similarly, in silico and in vitro studies on other pyridazine derivatives have established their potential as antidiabetic agents by demonstrating their alpha-amylase inhibitory activity. researchgate.net

Q & A

Q. What are the established synthetic routes for 5-chloropyridazine-3,4-diamine hydrate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves chlorination of pyridazine precursors followed by amination. For example, highlights the use of hydrazine derivatives and acid hydrazides under reflux conditions (ethanol, 10+ hours) to form pyridazine analogs. To optimize reproducibility:

  • Use orthogonal experimental design (e.g., varying temperature, solvent ratios, or catalyst loading) to identify critical parameters .
  • Monitor reaction progress via TLC or in-situ NMR to detect intermediate formation.
  • Employ sonication (as in ) to reduce reaction times (e.g., 2–20 min) and improve yields (65–80%) by enhancing reagent mixing .

Table 1: Example Reaction Conditions

ParameterTypical RangeOptimal Value (Example)
SolventEthanol, methanol/glacial acetic acidMethanol/AcOH (5:1)
Temperature60–100°C80°C
CatalystKOH, hydrazine derivativesKOH (0.01 mol)

Q. How can the purity and structural integrity of 5-chloropyridazine-3,4-diamine hydrate be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., chlorination at C5, amine groups at C3/C4) .
  • Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., parent ion at m/z 174.02 for C4_4H6_6ClN4_4·H2_2O).
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths/angles and hydrate stoichiometry .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying 5-chloropyridazine-3,4-diamine hydrate into bioactive derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for nucleophilic substitution (Cl replacement) or cyclization reactions. emphasizes using quantum chemical calculations to map reaction coordinates .
  • Machine Learning (ML) : Train models on existing pyridazine reaction datasets to predict optimal conditions for introducing sulfhydryl or aryl groups.
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., hydrate vs. anhydrous forms).

Table 2: Key Computational Parameters

ToolApplicationExample Output
Gaussian 16Transition state optimizationGibbs free energy profiles
COMSOL MultiphysicsSolvent diffusion modelingConcentration gradients

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR shifts) be resolved during structural characterization?

Methodological Answer:

  • Variable-Temperature NMR : Detect dynamic processes (e.g., tautomerism or hydrate-anhydrate interconversion) causing signal splitting .
  • Isotopic Labeling : Replace labile protons (e.g., amine groups) with deuterium to simplify spectra.
  • Cross-Validation : Compare with IR (C-Cl stretch ~550 cm1^{-1}) and elemental analysis (C/N/Cl ratios) .

Q. What experimental frameworks address the instability of 5-chloropyridazine-3,4-diamine hydrate in aqueous media?

Methodological Answer:

  • Lyophilization : Remove water to stabilize the anhydrous form for long-term storage ( recommends dry, inert atmospheres) .
  • Co-crystallization : Form salts with stabilizing counterions (e.g., SnCl62_6^{2-} in ) to reduce hygroscopicity .
  • Degradation Studies : Use HPLC-MS to identify hydrolysis byproducts (e.g., pyridazine-3,4-diamine) under accelerated aging conditions (40°C/75% RH) .

Methodological Frameworks for Data Contradictions

Q. How to design experiments reconciling discrepancies in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT/WST-1) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., ’s triazolopyridazines) to identify structure-activity outliers .

Theoretical and Practical Integration

Q. What interdisciplinary approaches bridge synthetic chemistry and computational modeling for this compound?

Methodological Answer:

  • Feedback Loops : Use experimental data (e.g., reaction yields) to refine computational models (’s "chemical reaction design" paradigm) .
  • High-Throughput Screening (HTS) : Automate synthesis/analysis ( ’s "smart laboratories") to generate datasets for ML training .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.